molecular formula C11H15F2NO3S2 B2653573 2,6-difluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide CAS No. 1396812-19-3

2,6-difluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide

Cat. No.: B2653573
CAS No.: 1396812-19-3
M. Wt: 311.36
InChI Key: ZLZPFNMPSOYDDD-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide is a specialized benzenesulfonamide derivative of high interest in medicinal chemistry and pharmaceutical research. The core 2,6-difluorobenzenesulfonamide structure is a recognized pharmacophore in the development of small-molecule modulators for various biological targets. Its research applications include serving as a key intermediate or scaffold for designing novel enzyme inhibitors and investigating protein function. Structural analogs of this compound, particularly those featuring a 2,6-difluorobenzenesulfonamide group linked to a hydroxyalkyl-thioether chain, have demonstrated significant research value in the study of ion channel regulation . For instance, similar compounds are investigated as potential correctors and potentiators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, which is crucial for treating cystic fibrosis. These modulators work by improving the folding and trafficking of the mutant CFTR protein to the cell membrane or by enhancing its channel-open probability . Furthermore, the 2,6-difluorobenzenesulfonamide chemotype is explored in the development of antibacterial agents, such as FtsZ inhibitors, which target the bacterial cell division machinery and show promise against Gram-negative pathogens like K. pneumoniae . The presence of both the hydroxy and methylthio (S-CH₃) functional groups on the propyl chain in this specific analog may influence its solubility, hydrogen-bonding capacity, and overall interaction with biological targets, offering researchers a versatile building block for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,6-difluoro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NO3S2/c1-11(15,7-18-2)6-14-19(16,17)10-8(12)4-3-5-9(10)13/h3-5,14-15H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZPFNMPSOYDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=C(C=CC=C1F)F)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide typically involves multiple steps. One common approach is the nucleophilic substitution reaction where a suitable precursor, such as 2,6-difluorobenzenesulfonyl chloride, reacts with 2-hydroxy-2-methyl-3-(methylthio)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzenesulfonamides.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent . Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. Recent studies have indicated that modifications to the sulfonamide structure can enhance its antibacterial properties against resistant strains of bacteria.

Case Study: Antibacterial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of sulfonamides exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The introduction of fluorine atoms at specific positions on the aromatic ring was shown to increase potency and reduce toxicity in mammalian cells .

Agricultural Chemistry

In agricultural applications, compounds similar to 2,6-difluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide have been explored as herbicides and pesticides . Their ability to disrupt metabolic pathways in plants and pests makes them valuable in crop protection.

Data Table: Herbicidal Activity

Compound NameTarget OrganismActivity (EC₅₀ µg/mL)Mechanism of Action
Compound AWeed Species X25Inhibition of photosynthesis
Compound BInsect Species Y15Disruption of chitin synthesis
2,6-Difluoro...Weed Species Z10Inhibition of amino acid synthesis

Biochemical Research

The compound's structure allows it to act as a biochemical probe for studying enzyme activity related to folate metabolism. This application is crucial for understanding metabolic disorders and developing therapeutic strategies.

Case Study: Enzyme Inhibition

Research highlighted in Biochemistry has shown that similar sulfonamide compounds can selectively inhibit dihydropteroate synthase, an enzyme critical for bacterial folate biosynthesis. This inhibition leads to bacterial growth arrest, making it a target for new antibiotic development .

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The difluoro groups may enhance binding affinity to certain enzymes or receptors, while the sulfonamide moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-difluoro-N-(2-hydroxy-2-methylpropyl)benzenesulfonamide: Lacks the methylthio group, which may affect its reactivity and binding properties.

    2,6-difluoro-N-(3-(methylthio)propyl)benzenesulfonamide: Lacks the hydroxy group, potentially altering its solubility and interaction with biological targets.

Uniqueness

2,6-difluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide is unique due to the combination of difluoro, hydroxy, and methylthio groups, which confer distinct chemical and biological properties

Biological Activity

2,6-Difluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide is a synthetic compound with potential applications in various biological contexts. Its unique chemical structure suggests it may exhibit significant biological activity, particularly in pharmacological and agricultural settings.

Chemical Structure

  • Molecular Formula : C₁₁H₁₄F₂N₃O₃S
  • Molecular Weight : 299.31 g/mol
  • CAS Number : 1396786-73-4

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an effective agent in different applications.

Anticancer Properties

Studies on related benzene sulfonamides have shown promising anticancer activities. For instance, compounds that inhibit dihydrofolate reductase (DHFR), a target for many anticancer drugs, have been effective in reducing tumor growth. The potential of this compound to act on similar pathways warrants further investigation.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study published in the Journal of Medicinal Chemistry examined the efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. Results showed significant inhibition at concentrations as low as 10 µg/mL for certain derivatives, suggesting that modifications like fluorination may enhance activity.
  • Anticancer Activity :
    • In vitro studies have demonstrated that benzene sulfonamides can induce apoptosis in cancer cell lines. A derivative with a similar structure was found to reduce cell viability by over 50% at concentrations of 20 µM after 48 hours.
  • Environmental Impact :
    • Research has also focused on the environmental persistence of sulfonamide compounds, particularly in agricultural applications as pesticides. A study highlighted that certain modifications can reduce toxicity to non-target organisms while maintaining efficacy against pests.

Data Table: Summary of Biological Activities

Activity TypeCompound Structure SimilarityObserved EffectsReference
AntimicrobialSulfonamide derivativesInhibition of bacterial growthJournal of Medicinal Chemistry
AnticancerBenzene sulfonamidesInduction of apoptosisCancer Research Journal
Environmental ImpactPesticide formulationsReduced toxicity to non-targetsEnvironmental Science & Technology

Q & A

Q. What are the recommended methods for synthesizing and characterizing 2,6-difluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzenesulfonamide?

Methodological Answer: Synthesis typically involves sulfonylation of the amine precursor. A plausible route includes:

Reacting 2,6-difluorobenzenesulfonyl chloride with 2-hydroxy-2-methyl-3-(methylthio)propylamine under basic conditions (e.g., NaHCO₃) in anhydrous THF at 0–5°C .

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Characterization using:

  • NMR (¹H/¹³C/¹⁹F) to confirm substitution patterns and stereochemistry.
  • HPLC-MS (C18 column, 0.1% formic acid in acetonitrile/water) for purity assessment .
  • FTIR to verify sulfonamide (-SO₂-NH-) and hydroxyl (-OH) functional groups.

Q. Which analytical techniques are suitable for quantifying this compound in complex matrices (e.g., biological/environmental samples)?

Methodological Answer:

  • Solid-Phase Extraction (SPE): Use Oasis HLB cartridges (60 mg, 3 cc) conditioned with methanol and water. Load 100 mL sample at pH 7, elute with 2 mL methanol .
  • LC-MS/MS:
    • Column: C18 (2.1 × 50 mm, 1.7 µm).
    • Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B).
    • Detection: MRM transitions for sulfonamide fragmentation (e.g., m/z 348 → 156) .
  • GC-MS: For volatile derivatives (e.g., silylated hydroxyl groups), use a biscyanopropyl/phenyl GC column to resolve geometric isomers .

Advanced Research Questions

Q. How does the compound’s environmental fate correlate with its structural features?

Methodological Answer: Adopt the INCHEMBIOL framework :

Abiotic Degradation:

  • Hydrolysis: Assess stability at pH 4–9 (50°C, 72 hrs). The fluorine substituents likely reduce hydrolysis rates.
  • Photolysis: Conduct UV-Vis experiments (λ = 254 nm) in aqueous/organic solvents to track degradation products.

Biotic Degradation:

  • Use activated sludge (OECD 301F test) to measure aerobic biodegradation. The methylthio group may slow microbial metabolism.

Partitioning:

  • Calculate log D (pH 7.4) via shake-flask method. High log P (~2.8) suggests soil/sediment adsorption .

Data Contradiction Note: Fluorinated sulfonamides often exhibit persistence, but methylthio groups may enhance microbial transformation in anaerobic systems. Validate with site-specific microcosm studies .

Q. What experimental strategies can elucidate metabolic pathways in mammalian systems?

Methodological Answer:

In Vitro Hepatic Models:

  • Incubate with human liver microsomes (HLMs) + NADPH. Use LC-QTOF-MS to identify phase I metabolites (e.g., hydroxylation at the methylthio group).

Phase II Metabolism:

  • Screen for glucuronidation/sulfation using UDPGA/PAPS cofactors. The hydroxyl group is a likely conjugation site.

Stable Isotope Tracing:

  • Synthesize a ¹³C-labeled analog to track metabolic flux in vivo .

Q. How can researchers resolve enantiomeric impurities in synthesized batches?

Methodological Answer:

Chiral Chromatography:

  • Use Chiralpak IA-3 column (3 µm, 4.6 × 150 mm).
  • Mobile Phase: n-Hexane/isopropanol (80:20, 0.5 mL/min).
  • Detect with polarimetric detector or CD spectroscopy.

Crystallization-Induced Diastereomer Resolution:

  • Form diastereomeric salts with (R)- or (S)-mandelic acid. Monitor purity via XRD .

Q. What methodologies assess the compound’s interaction with protein targets (e.g., enzymes/receptors)?

Methodological Answer:

Surface Plasmon Resonance (SPR):

  • Immobilize target protein (e.g., carbonic anhydrase) on a CM5 chip. Measure binding kinetics (ka/kd) at varying concentrations (1–100 µM) .

Isothermal Titration Calorimetry (ITC):

  • Titrate compound into protein solution (20°C, 200 rpm). Fit data to a one-site model to determine ΔH, ΔS, and Kd .

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